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molecular formula C17H13ClN2OS B095604 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one CAS No. 16461-34-0

5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one

Cat. No. B095604
M. Wt: 328.8 g/mol
InChI Key: SRBNYWJSFPWEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04663324

Procedure details

Compounds of the type IV are known, but the conventional methods of preparation entail two stages, starting from the dihalo compound II, or give undesirable by-products. Chem. Abstr. 68, (1968), 2906 c describes the preparation of 4-chloro-5-mercapto-2-phenylpyridazin-3(2H)-one (V) starting from 4,5-dichloro-2-phenylpyridazin-3(2H)-one (II, R1 =C6H5, X=Cl) and sodium hydrogen sulfide, the product (V) being reacted with benzyl chloride and sodium hydroxide and ammonium hydroxide to give the desired compound 5-benzylthio-4-chloro-2-phenyl-pyridazin-3-(2H)-one. ##STR5##
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dihalo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-chloro-5-mercapto-2-phenylpyridazin-3(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sodium hydrogen sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
product ( V )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
ClC1C(=O)N(C2C=CC=CC=2)N=CC=1Cl.[Cl:16][C:17]1[C:18](=[O:30])[N:19]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[N:20]=[CH:21][C:22]=1[SH:23].S.[Na].[CH2:33](Cl)[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1.[OH-].[Na+].[OH-].[NH4+]>>[CH2:33]([S:23][C:22]1[CH:21]=[N:20][N:19]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[C:18](=[O:30])[C:17]=1[Cl:16])[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1 |f:2.3,5.6,7.8,^1:31|

Inputs

Step One
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
dihalo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(N(N=CC1Cl)C1=CC=CC=C1)=O
Step Four
Name
4-chloro-5-mercapto-2-phenylpyridazin-3(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(N(N=CC1S)C1=CC=CC=C1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(N(N=CC1Cl)C1=CC=CC=C1)=O
Step Six
Name
sodium hydrogen sulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
S.[Na]
Step Seven
Name
product ( V )
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(N(N=CC1S)C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the conventional methods of preparation entail two stages
CUSTOM
Type
CUSTOM
Details
give undesirable by-products

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC1=C(C(N(N=C1)C1=CC=CC=C1)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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